molecular formula C16H16N2O5 B5524416 4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide

Cat. No.: B5524416
M. Wt: 316.31 g/mol
InChI Key: OIANKIIJSNARCJ-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H14N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide typically involves multiple steps, including nitration, reduction, and amidation reactions. One common synthetic route starts with the nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde. This intermediate is then subjected to a reduction reaction to yield 4-methoxy-3-nitrobenzyl alcohol. The final step involves the amidation of the alcohol with 2-methoxybenzylamine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxyphenyl)benzamide
  • 4-methoxy-N-(3-methoxyphenyl)benzamide
  • 4-methoxy-N-(2-methoxyphenyl)benzamide

Uniqueness

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-6-4-3-5-12(14)10-17-16(19)11-7-8-15(23-2)13(9-11)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIANKIIJSNARCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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